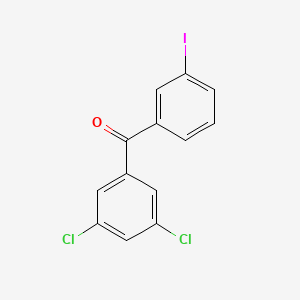

3,5-Dichloro-3'-iodobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2IO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAKOQNDJALKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3,5-Dichloro-3'-iodobenzophenone (CAS No. 951891-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-3'-iodobenzophenone, a halogenated aromatic ketone. Due to the limited availability of detailed experimental data for this specific compound in published literature, this document outlines its known properties, a proposed synthetic route based on established chemical principles, and a discussion of the potential biological activities of this class of molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel benzophenone derivatives.

Chemical and Physical Properties

This compound is a substituted benzophenone with the chemical formula C₁₃H₇Cl₂IO.[1] The presence of both chloro and iodo substituents on the phenyl rings suggests potential for further chemical modification and diverse biological activities. The known quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 951891-59-1 | [1] |

| Molecular Formula | C₁₃H₇Cl₂IO | [1] |

| Molecular Weight | 377.0 g/mol | [1] |

| Predicted Boiling Point | 451.8 ± 45.0 °C | [1] |

| Predicted Density | 1.765 ± 0.06 g/cm³ | [1] |

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of this compound, this would involve the reaction of 3,5-dichlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid such as aluminum chloride (AlCl₃).[2][3][4]

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

3,5-Dichlorobenzoyl chloride

-

Iodobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous carbon disulfide.

-

Addition of Acyl Chloride: To the stirred suspension, add 3,5-dichlorobenzoyl chloride (1 equivalent) dissolved in a small amount of anhydrous carbon disulfide.

-

Addition of Iodobenzene: Cool the mixture in an ice bath and add iodobenzene (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to reflux if necessary, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and solvent may require optimization.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been found in the reviewed literature, the benzophenone scaffold and the presence of halogen substituents are features of many biologically active molecules. Halogenated compounds, including benzophenone derivatives, have been reported to exhibit a range of antimicrobial activities.[5][6][7]

The following diagram illustrates a logical relationship for investigating the potential biological activity of this compound.

Caption: A logical workflow for the biological evaluation of this compound.

Given the precedent for antimicrobial activity in halogenated phenols and other related structures, initial screening of this compound against a panel of pathogenic bacteria and fungi would be a logical starting point for its biological evaluation.[5] Should significant activity be identified, further studies to elucidate the mechanism of action and the specific cellular pathways affected would be warranted.

Conclusion

This compound is a readily synthesizable compound via established methods like Friedel-Crafts acylation. While specific experimental and biological data for this molecule are scarce, its structural features suggest it may be a valuable building block for the development of novel compounds with potential therapeutic applications, particularly in the antimicrobial field. Further research is required to fully characterize this compound and explore its biological potential.

References

- 1. Khan Academy [khanacademy.org]

- 2. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Solved Friedel-Crafts acylation of iodobenzene with acetyl | Chegg.com [chegg.com]

- 4. Solved The Friedel-Crafts acylation reaction is a type of | Chegg.com [chegg.com]

- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

Technical Guide: 3,5-Dichloro-3'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties and a proposed synthetic pathway for 3,5-Dichloro-3'-iodobenzophenone, a halogenated aromatic ketone. Due to the limited availability of published experimental data for this specific compound, this document synthesizes predicted properties and outlines a plausible experimental approach based on established chemical principles.

Core Compound Data

This compound is a benzophenone derivative characterized by the presence of two chlorine atoms on one phenyl ring and an iodine atom on the other. Its chemical structure and key identifiers are summarized below.

Molecular Structure: C₁₃H₇Cl₂IO Molecular Weight: 377.00 g/mol [1] CAS Number: 951891-59-1[1]

Physicochemical Properties

Currently, experimentally determined data for this compound is not extensively available in the public domain. The following table summarizes predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇Cl₂IO | ChemicalBook[1] |

| Molecular Weight | 377.00 | ChemicalBook[1] |

| Boiling Point | 451.8 ± 45.0 °C | Predicted[1] |

| Density | 1.765 ± 0.06 g/cm³ | Predicted[1] |

Proposed Synthesis Protocol: Friedel-Crafts Acylation

A logical and well-established method for the synthesis of benzophenones is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For this compound, a feasible approach would be the reaction of iodobenzene with 3,5-dichlorobenzoyl chloride.

Reaction: Iodobenzene + 3,5-Dichlorobenzoyl Chloride → this compound

Detailed Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to the solvent. The suspension should be stirred and cooled in an ice bath.

-

Reagent Addition: Slowly add 3,5-dichlorobenzoyl chloride (1.0 equivalent) to the cooled suspension. After the addition is complete, add iodobenzene (1.2 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by dilute hydrochloric acid (2M HCl) to dissolve the aluminum salts.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

-

Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and biological databases did not yield any specific studies on the biological activity or associated signaling pathways for this compound. While some related halogenated compounds have demonstrated antimicrobial properties, no such data is currently available for the title compound.[5][6][7] Researchers investigating this molecule will be exploring novel scientific territory.

Summary

This compound is a chemical compound with a molecular weight of 377.00 g/mol . While its experimental characterization and biological functions are not documented, its synthesis can be readily approached via established organic chemistry methodologies such as the Friedel-Crafts acylation. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related halogenated benzophenones.

References

- 1. This compound | 951891-59-1 [chemicalbook.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dichloro-3'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

While specific experimental values for 3,5-Dichloro-3'-iodobenzophenone are not available, its fundamental properties can be estimated based on its molecular structure. These estimations are crucial for planning its synthesis, purification, and use in experimental settings.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₁₃H₇Cl₂IO | Based on the chemical structure |

| Molecular Weight | 377.00 g/mol | Calculated from the atomic weights of the constituent elements |

| Appearance | Likely a white to off-white solid | General appearance of similar benzophenone derivatives |

| Melting Point | Estimated range: 100-150 °C | Inferred from related structures like 3,3'-dichlorobenzophenone and other halogenated benzophenones |

| Boiling Point | > 300 °C (decomposes) | Typical for benzophenones of similar molecular weight |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water | Based on the nonpolar nature of the molecule |

Proposed Synthesis Protocol: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

For the synthesis of this compound, a logical approach is the reaction of 1,3-dichlorobenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Detailed Experimental Methodology

Materials:

-

1,3-Dichlorobenzene

-

3-Iodobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (glass column, silica gel)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: 3-Iodobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension via an addition funnel. Following this, 1,3-dichlorobenzene (1.5 eq) is added dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1M HCl. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2x). The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the desired product (identified by TLC) are collected and the solvent is evaporated to yield pure this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the proposed synthesis and purification of this compound.

3,5-Dichloro-3'-iodobenzophenone physical properties

An In-depth Technical Guide to the Physical Properties of 3,5-Dichloro-3'-iodobenzophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the known physical characteristics of this compound, a halogenated benzophenone derivative.

Core Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 951891-59-1 | [1] |

| Molecular Formula | C₁₃H₇Cl₂IO | [1] |

| Molecular Weight | 377 g/mol | [1] |

| Boiling Point | 451.8 ± 45.0 °C (Predicted) | [1] |

| Density | 1.765 ± 0.06 g/cm³ (Predicted) | [1] |

Experimental Protocols

Melting Point Determination

-

Sample Preparation: A small, crystalline sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. This range represents the melting point of the substance.

Boiling Point Determination

-

Apparatus: A distillation apparatus is set up, including a heating mantle, a round-bottom flask containing the sample and boiling chips, a condenser, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.

-

Procedure: The sample is heated gently. As the liquid boils and its vapor pressure equals the atmospheric pressure, the vapor will rise and condense in the condenser.

-

Observation: The temperature at which the vapor is in equilibrium with the boiling liquid is recorded. This stable temperature is the boiling point. For accuracy, the atmospheric pressure should be recorded, and a correction can be applied if it deviates significantly from standard pressure.

Solubility Assessment

-

Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the chosen solvent at a controlled temperature (e.g., 25 °C).

-

Observation: The mixture is agitated, and the solubility is observed. This can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding more solute until saturation is reached and then calculating the concentration.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound.

References

Elucidation of 3,5-Dichloro-3'-iodobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzophenones are a class of aromatic ketones with a core diphenylmethanone structure. Their derivatives are widely explored for various applications, including as photoinitiators, UV blockers, and scaffolds in the design of bioactive molecules. The introduction of halogen atoms at specific positions on the phenyl rings can significantly modulate the electronic, photochemical, and biological properties of the parent molecule. 3,5-Dichloro-3'-iodobenzophenone, with its distinct substitution pattern, presents a unique combination of steric and electronic features that warrant detailed structural characterization. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₇Cl₂IO | - |

| Molecular Weight | 377.01 g/mol | Calculated[1] |

| CAS Number | 951891-59-1 | [1] |

| Appearance | Predicted to be an off-white to pale yellow solid | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, DMSO, Acetone) and insoluble in water. | General solubility of benzophenones |

Synthesis and Reaction Pathway

The most probable and widely employed method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. In the case of this compound, this would involve the reaction of 3,5-dichlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

3,5-Dichlorobenzoyl chloride

-

Iodobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 3,5-dichlorobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane dropwise to the stirred suspension. Following this, add iodobenzene (1.0 eq) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield this compound. The structure and purity should be confirmed by NMR, IR, and MS analysis.

Structural Elucidation via Spectroscopic Methods

The definitive structure of this compound would be elucidated using a combination of spectroscopic techniques. The following sections detail the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | d | 1H | H-2' or H-6' (ortho to iodo and carbonyl) |

| ~ 7.80 | d | 1H | H-6' or H-2' (ortho to iodo and carbonyl) |

| ~ 7.65 | t | 1H | H-5' (para to iodo) |

| ~ 7.50 | t | 1H | H-4' (meta to iodo and carbonyl) |

| ~ 7.70 | d | 2H | H-2, H-6 (ortho to carbonyl) |

| ~ 7.60 | t | 1H | H-4 (para to carbonyl) |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum. The assignments are based on the expected electronic effects of the substituents.

4.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 194-196 | C=O (carbonyl carbon) |

| ~ 140-142 | C-1' (ipso-carbon attached to carbonyl) |

| ~ 138-140 | C-3' (ipso-carbon attached to iodine) |

| ~ 135-137 | C-1 (ipso-carbon attached to carbonyl) |

| ~ 134-136 | C-3, C-5 (ipso-carbons attached to chlorine) |

| ~ 130-132 | C-2', C-6' (aromatic CH) |

| ~ 128-130 | C-2, C-6 (aromatic CH) |

| ~ 126-128 | C-4', C-5' (aromatic CH) |

| ~ 124-126 | C-4 (aromatic CH) |

Note: These are approximate ranges and the final assignment would require 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | C-H stretching (aromatic) |

| ~ 1660-1680 | Strong | C=O stretching (ketone) |

| ~ 1580-1600 | Medium | C=C stretching (aromatic) |

| ~ 800-900 | Strong | C-H bending (out-of-plane) |

| ~ 700-800 | Strong | C-Cl stretching |

| ~ 500-600 | Medium | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 376, 378, 380 | Molecular ion (M⁺) cluster, showing the isotopic pattern for two chlorine atoms. |

| 250, 252 | [M - I]⁺ fragment, loss of the iodine radical. |

| 203 | [C₆H₄I]⁺ fragment, iodophenyl cation. |

| 173, 175 | [C₆H₃Cl₂]⁺ fragment, dichlorophenyl cation. |

| 139, 141 | [C₆H₃Cl₂CO]⁺ fragment, dichlorobenzoyl cation. |

| 76 | [C₆H₄]⁺ fragment, benzyne. |

Logical Relationships in Structure Elucidation

The process of structure elucidation follows a logical progression where data from different analytical techniques are integrated to confirm the molecular structure.

Caption: Logical flow for the structural confirmation of the target molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and structural elucidation of this compound. The proposed Friedel-Crafts acylation represents a viable synthetic route, and the predicted spectroscopic data offer clear benchmarks for the characterization of the final product. Researchers and scientists can utilize this guide to design and execute the synthesis and to interpret the resulting analytical data, thereby confirming the structure of this novel halogenated benzophenone. The availability of such characterized compounds is crucial for advancing research in drug discovery and materials science where fine-tuning of molecular properties is paramount.

References

Spectroscopic and Synthetic Profile of 3,5-Dichloro-3'-iodobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 3,5-dichloro-3'-iodobenzophenone. Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic data generated through computational methods. These predictions offer valuable insights for the characterization and handling of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be considered as estimates. Experimental verification is recommended.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 7.95 (t, J=1.7 Hz, 1H) | 194.5 (C=O) |

| 7.88 (dt, J=7.8, 1.3 Hz, 1H) | 142.3 (C) |

| 7.72 (ddd, J=7.9, 1.8, 1.0 Hz, 1H) | 139.8 (C) |

| 7.65 (t, J=1.9 Hz, 2H) | 137.4 (CH) |

| 7.58 (t, J=1.9 Hz, 1H) | 136.0 (C) |

| 7.30 (t, J=7.9 Hz, 1H) | 132.1 (CH) |

| 130.5 (CH) | |

| 129.3 (CH) | |

| 128.5 (CH) | |

| 94.2 (C-I) |

Predicted using computational models. Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1665 | Strong | C=O (carbonyl) stretching |

| ~1590, 1560 | Medium-Strong | C=C (aromatic) stretching |

| ~1280 | Medium | C-C-C (keto group) stretching |

| ~1080 | Strong | C-I stretching |

| ~850-750 | Strong | C-H (aromatic) out-of-plane bending |

| ~740 | Strong | C-Cl stretching |

Predicted based on typical vibrational frequencies for the functional groups present.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 376/378/380 | 100/65/10 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl₂) |

| 251/253/255 | 40/26/4 | [M - I]⁺ |

| 173/175 | 80/26 | [C₆H₃Cl₂CO]⁺ |

| 204 | 30 | [C₆H₄I]⁺ |

| 145/147 | 20/7 | [C₆H₃Cl₂]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Predicted fragmentation pattern under Electron Ionization (EI). Intensities are estimates.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Friedel-Crafts Acylation

A plausible method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with 3,5-dichlorobenzoyl chloride.

-

Reaction Setup: To a stirred solution of iodobenzene (1.2 equivalents) in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) portion-wise at 0 °C.

-

Addition of Acylating Agent: A solution of 3,5-dichlorobenzoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the ice has melted.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane, 3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph (GC-MS).

Workflow and Logic Diagrams

The following diagrams illustrate the synthetic and analytical workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Logic diagram for the spectroscopic characterization of the target compound.

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-3'-iodobenzophenone

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 3,5-dichloro-3'-iodobenzophenone, a halogenated benzophenone derivative of interest to researchers and professionals in drug development and materials science. The document outlines the synthetic route, provides detailed experimental protocols, and presents expected analytical data.

Introduction

Benzophenone and its derivatives are a class of compounds with significant applications in photochemistry, organic synthesis, and medicinal chemistry. Halogenated benzophenones, in particular, are valuable intermediates in the synthesis of more complex molecules due to the versatile reactivity of the carbon-halogen bond. This guide focuses on the synthesis of this compound, a molecule with a specific substitution pattern that makes it a potentially useful building block.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of unsymmetrically substituted benzophenones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] For the synthesis of this compound, the most logical approach is the reaction of 3,5-dichlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The choice of this pathway is dictated by the relative reactivity of the starting materials. The two chlorine atoms on the benzoyl chloride ring are deactivating, making the acylium ion a potent electrophile. Iodobenzene is also deactivated towards electrophilic substitution, but the reaction is expected to proceed under appropriate conditions. The alternative route, reacting 3-iodobenzoyl chloride with 1,3-dichlorobenzene, is less favorable due to the significant deactivation of the 1,3-dichlorobenzene ring towards electrophilic attack.

The proposed reaction is as follows:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general Friedel-Crafts acylation procedures.[1][4]

Materials:

-

3,5-Dichlorobenzoyl chloride

-

Iodobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol or Hexane for recrystallization

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. To the dropping funnel, add a solution of 3,5-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Formation of Acylium Ion Complex: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 15 minutes.

-

Addition of Iodobenzene: Add iodobenzene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition of iodobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound.

Data Presentation

The following tables summarize the expected quantitative and qualitative data for the synthesis of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₇Cl₂IO |

| Molecular Weight | 377.00 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not reported (expected to be a solid) |

| Boiling Point | 451.8 ± 45.0 °C (Predicted)[5] |

| Density | 1.765 ± 0.06 g/cm³ (Predicted)[5] |

| CAS Number | 951891-59-1[5] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 500 MHz) | Aromatic protons in the range of δ 7.2-7.9 ppm. The protons on the 3,5-dichlorophenyl ring would appear as a doublet and a triplet. The protons on the 3-iodophenyl ring would appear as a complex multiplet. |

| ¹³C NMR (CDCl₃, 125 MHz) | The carbonyl carbon signal is expected around δ 194-196 ppm. Aromatic carbons would appear in the range of δ 125-140 ppm. The carbons attached to chlorine and iodine would show characteristic chemical shifts. |

| Infrared (IR, KBr) | A strong absorption band for the carbonyl (C=O) stretching vibration is expected around 1660-1680 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region (600-800 cm⁻¹). C-I stretching vibration would be observed at lower wavenumbers (around 500-600 cm⁻¹). Aromatic C-H stretching around 3000-3100 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 376, with characteristic isotopic patterns for the two chlorine atoms. Fragmentation patterns would likely involve the loss of CO, Cl, and I radicals. |

Safety and Handling

-

3,5-Dichlorobenzoyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous aluminum chloride is a moisture-sensitive and corrosive solid that reacts violently with water. Handle in a dry environment (e.g., under an inert atmosphere or in a glove box) and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.

-

The Friedel-Crafts reaction evolves hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a fume hood with proper gas scrubbing.

Conclusion

This technical guide provides a detailed and plausible pathway for the synthesis of this compound via Friedel-Crafts acylation. The provided experimental protocol, along with the expected analytical data, serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. While this guide is based on established chemical principles, the synthesis of this specific compound may require further optimization of reaction conditions to achieve high yields and purity.

References

An In-depth Technical Guide to (3,5-Dichlorophenyl)(3-iodophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3,5-Dichlorophenyl)(3-iodophenyl)methanone, a halogenated benzophenone derivative. The document details its chemical identity, properties, a plausible synthetic route based on established chemical principles, and its characterization. While specific biological activities and signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide discusses the known biological relevance of structurally similar benzophenone compounds, providing a basis for future research and drug discovery efforts.

Chemical Identity and Properties

The compound with the common name 3,5-Dichloro-3'-iodobenzophenone is systematically named (3,5-Dichlorophenyl)(3-iodophenyl)methanone according to IUPAC nomenclature.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (3,5-Dichlorophenyl)(3-iodophenyl)methanone | - |

| CAS Number | 951891-59-1 | - |

| Molecular Formula | C₁₃H₇Cl₂IO | - |

| Molecular Weight | 377.01 g/mol | - |

| Predicted Boiling Point | 451.8 ± 45.0 °C | - |

| Predicted Density | 1.765 ± 0.06 g/cm³ | - |

Synthesis and Mechanism

The most probable and widely used method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

For the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone, the reaction would proceed by the acylation of 1,3-dichlorobenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

3-Iodobenzoyl chloride + 1,3-Dichlorobenzene → (3,5-Dichlorophenyl)(3-iodophenyl)methanone

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of substituted benzophenones via Friedel-Crafts acylation. Specific quantities and reaction conditions may require optimization for the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone.

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).

-

Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add 1,3-dichlorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add 3-iodobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine, and finally with water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. The integration and splitting patterns would correspond to the substitution on the two phenyl rings. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-140 ppm. A downfield signal for the carbonyl carbon (>190 ppm). Signals for carbons attached to halogens would be influenced by their electronegativity. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the ketone group around 1650-1670 cm⁻¹. C-Cl and C-I stretching vibrations would be observed in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound (377.01), with characteristic isotopic patterns for the two chlorine atoms. |

Potential Biological Significance and Signaling Pathways

While no specific biological activity or associated signaling pathways have been reported for (3,5-Dichlorophenyl)(3-iodophenyl)methanone, the benzophenone scaffold is a common motif in medicinal chemistry with a wide range of biological activities.

-

Antimicrobial and Antifungal Activity: Many halogenated benzophenones and their derivatives have demonstrated significant activity against various strains of bacteria and fungi.

-

Anticancer Activity: Certain substituted benzophenones have been investigated for their potential as anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization and induction of apoptosis.

-

Enzyme Inhibition: The benzophenone core can serve as a scaffold for the design of inhibitors for various enzymes, including protein kinases and proteases.

-

Receptor Modulation: As seen in structurally related compounds, the benzophenone moiety can be a key pharmacophore for interaction with various cellular receptors. For instance, some biphenyl-aryl-methanone derivatives have been identified as inverse agonists for the cannabinoid receptor 2 (CB2), which is involved in inflammatory and immune responses.[1]

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, (3,5-Dichlorophenyl)(3-iodophenyl)methanone could potentially interact with signaling pathways involved in cell proliferation, inflammation, or microbial pathogenesis. Further research is required to elucidate any specific biological targets.

Caption: A potential mechanism of action for a bioactive benzophenone derivative.

Conclusion

(3,5-Dichlorophenyl)(3-iodophenyl)methanone is a halogenated benzophenone for which a robust synthetic route via Friedel-Crafts acylation can be proposed. While its specific biological functions remain to be explored, the prevalence of the benzophenone scaffold in bioactive molecules suggests that this compound could be a valuable subject for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemistry and a framework for future research into its potential therapeutic applications. Researchers are encouraged to synthesize and evaluate this compound to uncover its unique biological profile.

References

Technical Guide: Solubility Profile of Substituted Benzophenones for Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzophenones are a class of aromatic ketones that serve as crucial structural motifs in medicinal chemistry and drug development. Their derivatives are explored for a wide range of therapeutic applications. The compound 3,5-Dichloro-3'-iodobenzophenone is a halogenated derivative of benzophenone. Halogenation is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. The chlorine and iodine substitutions on the phenyl rings are expected to significantly influence its solubility in various organic solvents, a critical parameter for synthesis, purification, formulation, and biological screening.

This technical guide provides an overview of the expected solubility characteristics of this compound based on the known properties of its parent compound, benzophenone. It also outlines a detailed experimental protocol for accurately determining its solubility in a range of organic solvents relevant to pharmaceutical development.

Solubility Profile of Benzophenones

Estimated Solubility

Based on the principle of "like dissolves like," this compound is predicted to be soluble in solvents such as ethers, ketones, and chlorinated solvents. Its solubility in alcohols may be more limited.

Solubility of Benzophenone (Reference Data)

To provide a quantitative reference, the table below summarizes the experimental solubility data for the parent compound, benzophenone, in several common organic solvents at various temperatures. This data was determined using a gravimetric method.[3]

| Solvent | Temperature (K) | Molar Fraction (10³x) | Solubility ( g/100g Solvent) |

| Ethanol | 278.15 | 119.35 | 46.99 |

| 288.15 | 162.77 | 69.19 | |

| 298.15 | 218.49 | 100.89 | |

| 308.15 | 286.74 | 147.16 | |

| 318.15 | 369.31 | 216.51 | |

| Acetone | 278.15 | 258.91 | 131.79 |

| 288.15 | 323.58 | 179.79 | |

| 298.15 | 397.69 | 246.57 | |

| 308.15 | 479.88 | 339.77 | |

| 318.15 | 569.11 | 475.25 | |

| Ethyl Acetate | 278.15 | 178.69 | 79.74 |

| 288.15 | 231.83 | 111.49 | |

| 298.15 | 294.61 | 154.24 | |

| 308.15 | 367.65 | 212.72 | |

| 318.15 | 451.27 | 293.44 |

Data sourced from the Journal of Chemical & Engineering Data.[3]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is required. The following section details the Shake-Flask method, a reliable and widely used technique for determining the equilibrium solubility of a compound.[4]

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane, dichloromethane, methanol).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Screw-capped vials (e.g., 4 mL)

-

Constant temperature bath or incubator with orbital shaker.[4]

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and general laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[4]

-

Vortex mixer

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[4]

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath.

-

Agitate the vials at a constant speed and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This may take from 24 to 72 hours. The rate of dissolution decreases as the solution approaches saturation.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.[4]

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC-UV).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectroscopy.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the sample concentration by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Framework for Solvent Selection

The selection of solvents for solubility screening should be guided by their intended application in the drug development process. A logical approach involves testing solvents from different classes to build a comprehensive solubility profile.

The diagram below illustrates a decision-making process for selecting appropriate solvents based on their polarity and functional groups, which aligns with common use cases in synthesis, purification, and formulation.

Caption: Decision tree for selecting organic solvents for solubility testing.

Conclusion

While specific solubility data for this compound is not currently published, its molecular structure suggests good solubility in a range of common organic solvents. The provided reference data for benzophenone offers a valuable starting point for estimation. For researchers and drug developers, the definitive determination of its solubility profile through rigorous experimental methods, such as the detailed Shake-Flask protocol, is essential. This data will underpin critical decisions in process chemistry, formulation development, and the advancement of this compound in the drug discovery pipeline.

References

A Guide to the Structural Determination of 3,5-Dichloro-3'-iodobenzophenone

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines the methodologies for the synthesis, crystallization, and structural determination of 3,5-dichloro-3'-iodobenzophenone. As no published crystal structure for this specific compound is currently available, this document serves as a comprehensive roadmap for its characterization, providing hypothetical yet realistic data and detailed experimental protocols based on established chemical principles and data from analogous compounds.

Introduction

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science. Their biological activities and physical properties are highly dependent on the nature and position of substituents on the phenyl rings. The target molecule, this compound, incorporates halogen atoms that can participate in halogen bonding and other non-covalent interactions, making its three-dimensional structure of significant interest for rational drug design and crystal engineering. This guide details the necessary steps to elucidate its solid-state structure.

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible and common method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[1][2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.[1]

Reaction Scheme: 3,5-Dichlorobenzoyl chloride reacts with iodobenzene in the presence of aluminum chloride (AlCl₃) to yield this compound.

Procedure:

-

To a dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and a solvent such as dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3,5-dichlorobenzoyl chloride (1.0 equivalent) to the suspension while stirring.

-

After stirring for 15 minutes, add iodobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

An alternative synthetic route is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[3][4][5]

Protocol 2: Single Crystal Growth

Obtaining high-quality single crystals is essential for X-ray diffraction analysis.[6][7] Several methods can be employed to grow crystals suitable for this purpose.[8][9]

Method A: Slow Evaporation [9]

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to create a nearly saturated solution.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation of the solvent.[10]

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks. Crystals should form as the solvent evaporates and the solution becomes supersaturated.

Method B: Vapor Diffusion [8][9]

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., chloroform or THF).[9]

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).[9]

-

The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[8]

Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)

The SCXRD experiment is the definitive method for determining the atomic and molecular structure of a crystalline compound.[11][12]

Procedure:

-

Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer (e.g., a Bruker SMART CCD area-detector). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected.[12]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods (e.g., using SHELXS software). The resulting atomic model is refined against the experimental data (e.g., using SHELXL software), a process that adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Data Presentation

The following tables present hypothetical but plausible data for this compound, based on typical values for similar halogenated organic molecules.

Table 1: Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₃H₇Cl₂IO |

| Formula Weight | 377.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 9.5 |

| β (°) | 98.5 |

| Volume (ų) | 1260 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.98 |

| Absorption Coefficient (mm⁻¹) | 3.5 |

| F(000) | 720 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Degrees (°) |

| C-Cl (avg.) | 1.74 |

| C-I | 2.10 |

| C=O | 1.22 |

| C-C (aromatic, avg.) | 1.39 |

| C(aromatic)-C(carbonyl) | 1.49 |

| C-C-C (aromatic, avg.) | 120.0 |

| C-C(O)-C | 118.5 |

Workflow Visualization

The overall process for the synthesis and structural characterization of this compound is a logical sequence of steps. This workflow is visualized below.

Caption: Logical workflow for the synthesis and structural analysis of the target compound.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichloro-3'-iodobenzophenone

Disclaimer: No specific safety and toxicological data for 3,5-Dichloro-3'-iodobenzophenone was found in the public domain. The following guide is based on data from structurally similar halogenated benzophenones and general principles of chemical safety. It is intended for use by qualified researchers and professionals who are capable of interpreting this information and implementing appropriate safety measures. A substance-specific risk assessment should always be conducted before handling.

Executive Summary

This compound is a halogenated aromatic ketone. While specific safety data is not available, its structural analogs, such as dichlorobenzophenones, are known to be irritants to the skin and eyes, and may cause respiratory irritation. Some benzophenone derivatives have also been investigated for endocrine-disrupting properties. Therefore, stringent safety precautions, including the use of appropriate personal protective equipment (PPE) and handling within a controlled environment, are imperative. This guide provides a summary of the presumed hazards, handling procedures, and emergency responses based on available data for similar compounds.

Presumed Hazard Identification and Classification

Based on the hazard classifications of structurally related compounds like 3,3'-dichlorobenzophenone and 2-Amino-2',5-dichlorobenzophenone, this compound should be handled as a hazardous substance.[1][2][3] The presumed GHS classification is summarized in the table below.

Table 1: Presumed GHS Hazard Classification

| Hazard Class | Hazard Category | Presumed Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute toxicity, Oral | Category 4 (assumed) | H302: Harmful if swallowed |

| Acute toxicity, Dermal | Category 4 (assumed) | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | Category 4 (assumed) | H332: Harmful if inhaled |

Note: Acute toxicity categories are assumed based on general data for similar compounds and represent a cautious approach.

Physical and Chemical Properties

While specific data for this compound is limited, the properties of related compounds suggest it is a solid at room temperature with low water solubility.

Table 2: Physicochemical Data of Structurally Similar Compounds

| Property | 3,3'-Dichlorobenzophenone | 1,3-Dichloro-5-iodobenzene |

| Molecular Formula | C₁₃H₈Cl₂O | C₆H₃Cl₂I |

| Molecular Weight | 251.10 g/mol | 272.89 g/mol |

| Appearance | Solid | - |

| Melting Point | - | - |

| Water Solubility | Insoluble | - |

Handling and Storage

4.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

4.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.[1]

4.3 Handling Procedures

-

Avoid the formation of dust and aerosols.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust, fumes, gas, mist, or vapors.[1]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

4.4 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Avoid dust formation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, surface water, or ground water systems.

-

Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid generating dust.

Toxicological Information

No specific toxicological studies on this compound were identified. However, the broader class of benzophenones has been studied, with some members showing potential for endocrine disruption.[4][5][6] Benzophenone itself is classified by IARC as possibly carcinogenic to humans (Group 2B). The primary health concerns for halogenated benzophenones are local irritation effects upon direct contact.

Table 4: Summary of Toxicological Hazards (Based on Analogs)

| Effect | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

| Carcinogenicity | Data not available for this specific compound. Benzophenone is classified as a possible human carcinogen (IARC Group 2B). |

| Reproductive Toxicity | Some benzophenones are suspected endocrine disruptors and may have effects on reproduction.[6] |

Experimental Protocols: General Workflow for Chemical Safety Assessment

As no specific experimental protocols for this compound are available, a generalized workflow for assessing the safety of a new chemical entity is presented.

Caption: Generalized workflow for chemical safety and toxicity assessment.

Visualizations

The following diagrams illustrate key logical relationships and workflows for ensuring safety when handling chemical substances like this compound.

Caption: Logical workflow for safe chemical handling.

Caption: General experimental workflow for handling a chemical spill.

References

- 1. echemi.com [echemi.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. Safety of benzophenone-type UV filters: A mini review focusing on carcinogenicity, reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Standards for 3,5-Dichloro-3'-iodobenzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for the chemical compound 3,5-Dichloro-3'-iodobenzophenone. The document outlines key quality control parameters, analytical methodologies for purity assessment, and potential impurity profiles based on the likely synthetic route. This guide is intended to support researchers, scientists, and professionals involved in drug development and other fields where the quality and purity of this compound are critical.

Introduction

This compound is a halogenated aromatic ketone. While specific details on its biological activity are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. Therefore, ensuring high purity is paramount for its use in research and development to guarantee reliable and reproducible results. This guide details the analytical methods and purity specifications necessary for the quality control of this compound.

Synthesis and Potential Impurities

The most probable synthetic route for this compound is a Friedel-Crafts acylation reaction. This involves the reaction of 3,5-dichlorobenzoyl chloride with an iodinated aromatic compound, such as 3-iodoanisole or 3-iodobenzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Based on this synthetic pathway, several potential impurities could be present in the final product:

-

Starting Materials: Unreacted 3,5-dichlorobenzoyl chloride and the iodinated aromatic precursor.

-

Isomeric Products: Acylation at different positions of the iodinated aromatic ring can lead to the formation of isomers, such as 3,5-dichloro-2'-iodobenzophenone and 3,5-dichloro-4'-iodobenzophenone.

-

By-products from Side Reactions: Polysubstituted products or products from the self-condensation of starting materials.

-

Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., dichloromethane, diethyl ether) and residual catalyst.

A logical workflow for the synthesis and purification of this compound is depicted below.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary method for determining the purity of the compound and quantifying impurities.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is suitable.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for benzophenones).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent like acetonitrile.

The workflow for a typical HPLC analysis is shown below.

Spectroscopic Methods

Spectroscopic techniques are essential for structural confirmation and identification of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR provides information on the proton environment in the molecule.

-

¹³C NMR is used to determine the number and types of carbon atoms.[1]

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound and fragmentation patterns that aid in structural elucidation.

-

-

Infrared (IR) Spectroscopy:

-

Identifies characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.

-

Purity Specifications

The following table summarizes the recommended purity specifications for research-grade this compound. These are general guidelines and may need to be adapted based on the specific application.

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (HPLC) | ≥ 98.0% (area %) | HPLC-UV |

| Individual Impurity | ≤ 0.5% (area %) | HPLC-UV |

| Total Impurities | ≤ 2.0% (area %) | HPLC-UV |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, IR |

| Residual Solvents | To be determined based on synthesis | Gas Chromatography (GC) |

Data Presentation